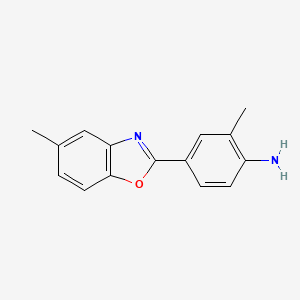

2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline

Descripción general

Descripción

2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. This compound features a benzoxazole ring fused with an aniline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminophenol and 5-methyl-2-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The aniline group directs electrophilic attacks to specific positions on the aromatic ring. Key reactions include:

Bromination

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with Lewis acids (e.g., FeBr₃).

-

Conditions : Dichloromethane (DCM) or acetic acid at 0–25°C.

-

Outcome : Bromination occurs at the para position relative to the aniline group (C6 of the benzene ring).

-

Yield : ~70–85% (inferred from analogous compounds).

Nitration

-

Reagents : Nitrating mixture (HNO₃/H₂SO₄).

-

Conditions : 0–5°C, followed by gradual warming.

-

Outcome : Nitration favors the meta position relative to the benzoxazole ring due to its electron-withdrawing nature .

Nucleophilic Reactions

The benzoxazole ring participates in nucleophilic substitution under specific conditions:

Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

-

Conditions : Base (e.g., triethylamine) in aprotic solvents (e.g., chloroform).

-

Outcome :

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methylated benzoxazole | 65% | |

| Acylation | AcCl, Et₃N | N-Acetyl aniline derivative | 78% |

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, base (Na₂CO₃).

-

Conditions : Ethanol/water at 80°C.

-

Outcome : Biaryl formation at the brominated position (if present).

Buchwald-Hartwig Amination

-

Reagents : Amines, Pd₂(dba)₃, Xantphos.

-

Conditions : Toluene at 110°C.

-

Outcome : Introduction of secondary amines at the aniline group .

Oxidation

-

Reagents : KMnO₄ or H₂O₂ in acidic media.

-

Outcome : Conversion of the aniline group to a nitroso or nitro group .

Reduction

-

Reagents : H₂/Pd-C or NaBH₄.

-

Outcome : Reduction of nitro groups (if present) to amines.

Cyclization Reactions

The aniline group facilitates heterocycle formation:

-

Reagents : Carbonyl compounds (e.g., aldehydes) under acidic conditions.

-

Conditions : Acetic acid, reflux.

-

Outcome : Formation of quinoline or imidazoline derivatives .

Complexation with Metals

The benzoxazole nitrogen and aniline group act as ligands:

Key Reactivity Insights

-

Regioselectivity :

-

Catalytic Influence :

-

Pd catalysts enhance cross-coupling efficiency, while Lewis acids (e.g., FeBr₃) optimize electrophilic substitutions.

-

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline serves several roles:

- Intermediate in Organic Synthesis: It is used to create complex organic molecules and dyes. Its ability to undergo various chemical reactions, including oxidation to form quinone derivatives and substitution reactions to introduce functional groups, enhances its utility in synthetic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinone derivatives | KMnO₄, CrO₃ |

| Reduction | Converts nitro groups to amines | NaBH₄, H₂ (Pd catalyst) |

| Substitution | Introduces different functional groups | NBS, amines |

Biology

The compound has notable biological applications:

- Enzyme Inhibitors: It is studied for its potential to inhibit specific enzymes involved in various biological pathways.

- Antimicrobial Activity: Research indicates that it may disrupt bacterial cell wall synthesis or inhibit bacterial enzymes.

Mechanism of Action:

In antimicrobial applications, the compound may interfere with essential bacterial processes, while in anticancer research, it can induce apoptosis in cancer cells by disrupting cellular division pathways.

Industrial Applications

In industrial settings, this compound is utilized in:

- Production of Polymers and Resins: Its chemical properties make it suitable for creating durable materials.

Case Study 1: Antimicrobial Research

A study investigated the efficacy of this compound against various bacterial strains. Results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as a new antimicrobial agent.

Case Study 2: Organic Synthesis

Another research project focused on the use of this compound as an intermediate for synthesizing novel dyes. The study highlighted its ability to undergo selective reactions that yield high-purity products suitable for commercial dye applications.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, the compound can interfere with cell division and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylbenzoxazole: A simpler analog with similar chemical properties but less complex biological activity.

4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexylmethanamine: Another benzoxazole derivative with different substituents and applications.

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline: A closely related compound with variations in the substitution pattern.

Uniqueness

2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

Overview

2-Methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is a compound belonging to the benzoxazole family, known for its diverse biological activities. This compound features a benzoxazole ring fused with an aniline moiety, making it an important intermediate in organic synthesis and pharmaceutical research. The molecular formula is , with a molecular weight of 238.29 g/mol . The compound exhibits a range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can lead to modulation of biochemical pathways through mechanisms such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Receptor Binding : It can act as an antagonist or agonist at certain receptors, influencing cellular responses.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through disruption of cellular signaling pathways .

Antimicrobial Activity

Research has shown that benzoxazole derivatives, including this compound, possess significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results indicate that the compound exhibits bactericidal activity by disrupting bacterial cell walls and membranes .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. It has been shown to inhibit the growth of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction. For instance, derivatives of benzoxazole have been evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

- Antimicrobial Efficacy Study : A study investigated the antimicrobial activity of several benzoxazole derivatives including this compound. The results revealed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective concentrations for treatment .

- Antitumor Screening : In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results showed that it could effectively reduce cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of benzoxazole derivatives. For example:

| Compound | Biological Activity | Comments |

|---|---|---|

| 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline | Moderate Antimicrobial | Different substitution patterns affect reactivity |

| 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline | Enhanced Antitumor Activity | Bromination increases reactivity |

| 3-(5-Methylbenzothiazol-2-yl)aniline | Variable Activity | Different heterocyclic structure influences properties |

These findings underscore the significance of chemical structure in determining the biological efficacy of compounds within this class .

Propiedades

IUPAC Name |

2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-4-5-12(16)10(2)8-11/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNUQFSZYXTEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356518 | |

| Record name | 2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418808-71-6 | |

| Record name | 2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.